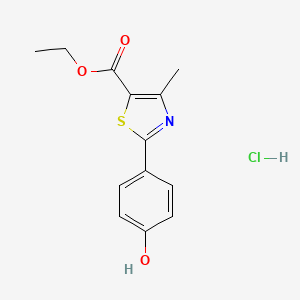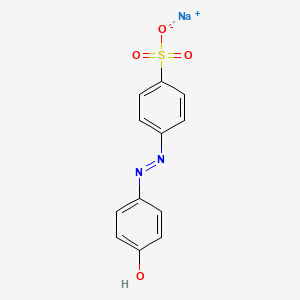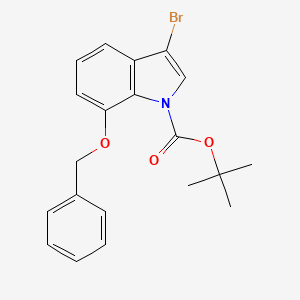
1-Boc-7-Benzyloxy-3-bromoindole
Vue d'ensemble
Description
1-Boc-7-Benzyloxy-3-bromoindole is a chemical compound with the following properties:
- CAS Number : 914349-40-9
- Molecular Formula : C₂₀H₂₀BrNO₃
- Molecular Weight : 402.28 g/mol
- Linear Structure Formula : !C20H20BrNO3
- Boiling Point : Not specified
Synthesis Analysis
The synthesis of 1-Boc-7-Benzyloxy-3-bromoindole involves specific organic reactions. Unfortunately, I couldn’t retrieve detailed synthetic pathways from the available sources. Further research would be necessary to explore its synthesis.
Molecular Structure Analysis
1-Boc-7-Benzyloxy-3-bromoindole features a bromine atom substituted at the 3-position of the indole ring. The Boc (tert-butoxycarbonyl) protecting group is attached to the nitrogen atom. The benzyloxy group is linked to the 7-position of the indole ring. This arrangement influences its reactivity and properties.
Chemical Reactions Analysis
1-Boc-7-Benzyloxy-3-bromoindole can participate in various chemical reactions, including:
- Cross-Coupling Reactions : It can serve as a substrate for Suzuki, Heck, or Negishi couplings.
- Nucleophilic Substitution : The bromine atom can undergo substitution reactions.
- Base-Catalyzed Hydrolysis : Removal of the Boc group under basic conditions.
Physical And Chemical Properties Analysis
- Appearance : Solid crystalline powder.
- Solubility : Soluble in organic solvents (e.g., DMSO, chloroform).
- Stability : Store sealed and dry at 2-8°C.
Applications De Recherche Scientifique
-
Pharmaceutical Chemistry
- Indole derivatives are considered “privileged structures” in pharmaceutical chemistry as they show high-affinity binding to many receptors .
- They are important types of molecules and natural products and play a main role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Biotechnological Production
- Indole is a signalling molecule produced both by bacteria and plants .
- Besides the natural roles, indole also has value for flavour and fragrance applications, for example, in food industry or perfumery .
- Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
-
Catalytic Protodeboronation
- In a study titled “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes”, the researchers used a radical approach for catalytic protodeboronation of alkyl boronic esters .
- This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
- The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
-
Proteomics Research
- “1-Boc-3-Bromoindole” is a specialty product used for proteomics research .
- Proteomics is a large-scale study of proteins, particularly their structures and functions .
- This field is integral to understanding many biological processes, and “1-Boc-3-Bromoindole” could potentially be used in the study of protein structures, interactions, and functions .
-
Synthesis of Alkaloids
- Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .
- They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
- The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Proteomics Research
- “1-Boc-3-Bromoindole” is a specialty product used for proteomics research .
- Proteomics is a large-scale study of proteins, particularly their structures and functions .
- This field is integral to understanding many biological processes, and “1-Boc-3-Bromoindole” could potentially be used in the study of protein structures, interactions, and functions .
Safety And Hazards
- Signal Word : Not specified
- Precautionary Statements :
- Handle with care.
- Avoid inhalation, skin contact, and ingestion.
- Keep away from heat, sparks, and open flames.
- Use personal protective equipment.
- Read the label before use.
- Keep out of reach of children.
Orientations Futures
1-Boc-7-Benzyloxy-3-bromoindole’s potential applications warrant further investigation. Researchers can explore its:
- Biological Activity : Assess its impact on cellular processes.
- Medicinal Chemistry : Design derivatives for drug development.
- Functionalization : Modify its structure for specific purposes.
Propriétés
IUPAC Name |
tert-butyl 3-bromo-7-phenylmethoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-20(2,3)25-19(23)22-12-16(21)15-10-7-11-17(18(15)22)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLKQYAKUPQJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660100 | |
| Record name | tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-7-Benzyloxy-3-bromoindole | |
CAS RN |
914349-40-9 | |
| Record name | tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




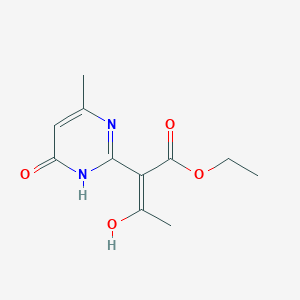
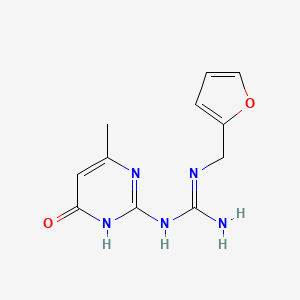
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)
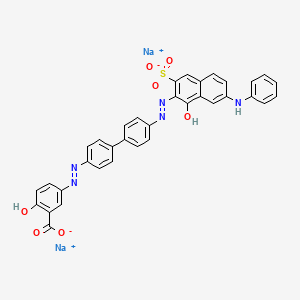
![4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B1450902.png)
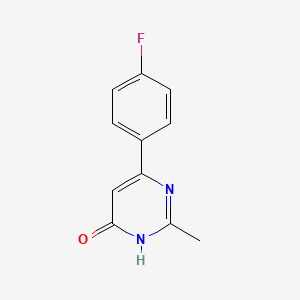
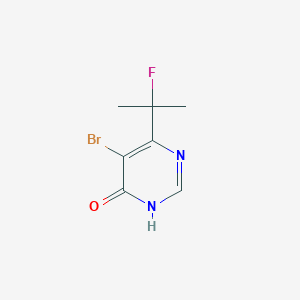
![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)
![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)

![2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1450912.png)
